(20R)-17,20-Dihydroxypregn-4-en-3-one
CAS No.: 1662-06-2
Cat. No.: VC20754141
Molecular Formula: C21H32O3
Molecular Weight: 332.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1662-06-2 |
---|---|
Molecular Formula | C21H32O3 |
Molecular Weight | 332.5 g/mol |
IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13-,16-,17+,18+,19+,20+,21+/m1/s1 |
Standard InChI Key | MASCESDECGBIBB-FSHQYNQFSA-N |
Isomeric SMILES | C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O |
SMILES | CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |
Canonical SMILES | CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |
Appearance | Assay:≥95%A crystalline solid |
(20R)-17,20-Dihydroxypregn-4-en-3-one, also known as 17alpha-Hydroxy-20beta-dihydroprogesterone, is a steroid compound with significant biological relevance. It is classified as a C21 steroid and is recognized for its role in various physiological processes, particularly in reproductive biology and endocrinology.
Synthesis
(20R)-17,20-Dihydroxypregn-4-en-3-one can be synthesized through various biochemical pathways involving the transformation of progesterone or its derivatives. The synthesis often involves enzymatic hydroxylation processes that introduce hydroxyl groups at specific positions on the steroid framework.
Hormonal Functions
This compound exhibits significant hormonal activity, acting as a progestin in various biological systems. It plays a crucial role in:
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Regulating menstrual cycles
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Supporting pregnancy by maintaining the uterine lining
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Influencing other steroid hormones
Mechanism of Action
The mechanism of action involves binding to progesterone receptors, leading to alterations in gene expression that facilitate reproductive processes. The presence of hydroxyl groups enhances its affinity for these receptors compared to other steroid hormones.
Pharmacological Studies
Recent studies have explored the pharmacological properties of (20R)-17,20-Dihydroxypregn-4-en-3-one, particularly its effects on reproductive health and potential therapeutic applications.
Key Findings:
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Reproductive Health: Research indicates that this compound may improve fertility outcomes in certain populations by modulating hormonal levels.
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Therapeutic Applications: Its potential use in hormone replacement therapy has been investigated due to its favorable safety profile compared to synthetic alternatives.
Comparative Studies
Comparative studies have assessed the efficacy of (20R)-17,20-Dihydroxypregn-4-en-3-one against other progestins:
Compound | Affinity for Progesterone Receptor | Efficacy in Clinical Trials |
---|---|---|
(20R)-17,20-Dihydroxypregn-4-en-3-one | High | Promising |
Medroxyprogesterone Acetate | Moderate | Established |
Norethisterone | High | Established |
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